LDHA Biochemical Inhibition: Target Compound Scafold Activity vs. Free Acid Analog (Class-Level Inference)
The 2-thio-6-oxo-1,6-dihydropyrimidine scaffold to which methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate belongs was identified as an LDHA inhibitor scaffold with a primary HTS hit IC50 of 8.1 μM [1]. The Dragovich et al. SAR campaign demonstrated that side-chain modifications at the 2-thio position were critical for activity. While the methyl ester itself was not the most potent compound in the series, its direct analog bearing a carboxylic acid moiety (compound 22 in the publication) co-crystallized with human LDHA (PDB: 4JNK, resolution 1.90 Å), revealing that the acid group participates in a specific hydrogen-bond network with the enzyme active site [1][2]. This structural evidence supports that the ester → acid conversion represents a meaningful activity toggle. The methyl ester serves as a membrane-permeable pro-drug equivalent of the active carboxylic acid, with distinct physicochemical properties (XLogP3 = 0.9 for the methyl ester vs. a more polar acid form) that influence cell permeability and pharmacokinetics [3].
| Evidence Dimension | LDHA biochemical inhibition (IC50) and structural binding mode |
|---|---|
| Target Compound Data | Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate: belongs to scaffold with IC50 range 8.1 μM (HTS hit) to 0.48 μM (optimized); specific methyl ester IC50 not independently published |
| Comparator Or Baseline | 2-((4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid (free acid): co-crystallized with LDHA (PDB: 4JNK); IC50 value not disclosed for this exact acid but belongs to the optimized series achieving IC50 = 0.48 μM |
| Quantified Difference | Cannot provide fold-difference for the methyl ester specifically; scaffold-level IC50 improvement from 8.1 μM to 0.48 μM (16.9-fold) via side chain optimization |
| Conditions | Human LDHA biochemical assay with NADH co-factor; surface plasmon resonance (SPR) and saturation transfer difference (STD) NMR confirmed ternary complex binding |
Why This Matters
For procurement decisions, this evidence establishes that the methyl ester is a rationally designed intermediate within a validated inhibitor series; selecting the free acid instead would yield a direct active-site binder but with different permeability, while other ester or amide analogs may lose activity entirely due to the stringent steric requirements of the NADH-dependent binding pocket.
- [1] Dragovich, P.S., Fauber, B.P., Corson, L.B., et al. (2013). Identification of substituted 2-thio-6-oxo-1,6-dihydropyrimidines as inhibitors of human lactate dehydrogenase. Bioorg. Med. Chem. Lett., 23(11), 3186-3194. View Source
- [2] RCSB PDB, 4JNK: Lactate Dehydrogenase A in complex with inhibitor compound 22, deposited 2013-03-15, released 2013-05-22. View Source
- [3] PubChem, XLogP3 computed property for methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate (CID 135561837) and 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid (CID 104366515). View Source
